An In-depth Technical Guide to 3-Oxo-3-(2,3,4-trimethoxyphenyl)propanenitrile (CAS 37418-60-3)
An In-depth Technical Guide to 3-Oxo-3-(2,3,4-trimethoxyphenyl)propanenitrile (CAS 37418-60-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known physical properties, safety data, and potential synthetic pathways for 3-Oxo-3-(2,3,4-trimethoxyphenyl)propanenitrile. As a compound of interest in organic synthesis and medicinal chemistry, a thorough understanding of its characteristics is crucial for its safe handling and effective application in research and development.
Physicochemical Characteristics
While specific experimental data for 3-Oxo-3-(2,3,4-trimethoxyphenyl)propanenitrile is not widely available in public databases, we can infer its properties based on its chemical structure and data from analogous compounds. The molecule possesses a trimethoxyphenyl group, a ketone, and a nitrile functional group, which will dictate its physical and chemical behavior.
| Property | Predicted/Inferred Value | Basis for Estimation |
| Molecular Formula | C₁₂H₁₃NO₄ | Calculated from structure |
| Molecular Weight | 235.24 g/mol | Calculated from structure |
| Appearance | Likely a solid at room temperature | Based on similar oxo-propanenitrile compounds. |
| Melting Point | Not available. Expected to be a solid with a defined melting point. | Analogous compounds like 3-Oxo-3-(2-thienyl)propanenitrile have a melting point of 130-138 °C.[1] |
| Boiling Point | Not available. Likely to decompose at higher temperatures. | High molecular weight and polar functional groups suggest a high boiling point. |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | The presence of both polar (ketone, nitrile, methoxy) and non-polar (phenyl ring) groups supports this. |
| pKa | The α-proton between the ketone and nitrile is acidic. | The electron-withdrawing nature of the adjacent carbonyl and nitrile groups increases the acidity of the methylene protons. |
Safety and Handling
Inferred Hazard Profile:
Based on analogous compounds such as 3-oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile and other substituted propanenitriles, the following hazards should be assumed[2][3]:
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Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
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Skin Corrosion/Irritation: May cause skin irritation.
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Eye Damage/Irritation: May cause serious eye irritation.
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Respiratory Sensitization: May cause respiratory irritation.
Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4]
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Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[4][5]
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Handling: Avoid generating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[3][4]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.
First Aid Measures:
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In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[4]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
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If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[4]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3]
Synthetic Pathways: A Plausible Approach via Knoevenagel Condensation
3-Oxo-3-(2,3,4-trimethoxyphenyl)propanenitrile can be envisioned as a product of the condensation between a 2,3,4-trimethoxybenzoyl derivative and a nitrile-containing active methylene compound. A plausible and widely used method for forming such carbon-carbon bonds is the Knoevenagel condensation.[6]
The following workflow outlines a general procedure for the synthesis of acrylonitrile derivatives, which can be adapted for the target molecule.[6][7]
Caption: A generalized workflow for the synthesis of acrylonitrile derivatives via Knoevenagel condensation.
Experimental Protocol (General):
-
Reaction Setup: In a round-bottom flask, dissolve 2,3,4-trimethoxybenzaldehyde (1 equivalent) and malononitrile (1-1.2 equivalents) in a suitable solvent such as ethanol.[6]
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or an environmentally friendly catalyst like Bael Fruit Extract (BFE).[6]
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Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to precipitate the product.
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Isolation: Collect the solid product by filtration and wash with a small amount of cold solvent (e.g., ethanol) to remove impurities.
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Purification: Further purify the crude product by recrystallization from an appropriate solvent system to obtain the final product.
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Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as NMR, Mass Spectrometry, and IR spectroscopy.
Conclusion
3-Oxo-3-(2,3,4-trimethoxyphenyl)propanenitrile is a compound with potential applications in synthetic and medicinal chemistry. While specific data for this molecule is sparse, a comprehensive understanding of its probable characteristics and safe handling procedures can be established through the analysis of analogous compounds. The synthetic route via Knoevenagel condensation provides a viable method for its preparation in a laboratory setting. As with any chemical, it is crucial to exercise caution and adhere to established safety protocols during its handling and use.
References
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Greener acrylonitrile and bis-acrylonitrile synthesis by Knoevenagel condensation using ecofriendly catalyst. (2022). Chemistry & Biology Interface, 12(6), 167-173. Available at: [Link]
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Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. (2024). MDPI. Available at: [Link]
-
Synthesis of acrylonitrile side chain-appended π-conjugated polymers by a Suzuki cross-coupling polycondensation and a Knoevenagel condensation, and their optical properties. (2022). RSC Publishing. Available at: [Link]
-
3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile. PubChem. Available at: [Link]
-
Safety Data Sheet - Propanenitrile, 2,3,3,3-tetrafluoro-2-(trifluoromethyl)-. 3M. Available at: [Link]
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- 7. Synthesis of acrylonitrile side chain-appended π-conjugated polymers by a Suzuki cross-coupling polycondensation and a Knoevenagel condensation, and t ... - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00113F [pubs.rsc.org]
